3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

Catalog No.
S517473
CAS No.
M.F
C21H16FN3O3
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-...

Product Name

3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

IUPAC Name

(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid

Molecular Formula

C21H16FN3O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1

InChI Key

NKMPZFCFXCJBEY-GOSISDBHSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AG17724; AG 17724; AG-17724

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O

Description

The exact mass of the compound 3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine is 377.1176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Medicinal Chemistry: The presence of the benzimidazole and D-alanine moieties suggests possible exploration as an antibiotic. Benzimidazoles are a well-known class of antifungal and antiparasitic agents, while D-alanine is a key component of the bacterial cell wall [, ]. Combining these functionalities could lead to a novel antibiotic with a unique mechanism of action.
  • Material Science: The aromatic rings and the overall structure of the molecule hint at potential applications in material science. Aromatic compounds can form self-assembled structures with interesting properties, and the incorporation of a carboxylic acid group could allow for further functionalization.

3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a naphthalene carbonyl group. The molecular formula is C21H16FN3O3C_{21}H_{16}FN_{3}O_{3}, with a molecular weight of approximately 377.368 g/mol. This compound is classified as a non-polymeric entity and features one chiral center, contributing to its potential biological activity and specificity in interactions with biological targets .

Typical for amino acids and heterocyclic compounds. Notably, it can undergo:

  • Acylation Reactions: The naphthalen-2-ylcarbonyl group can be involved in acylation reactions, allowing for the introduction of various substituents.
  • Nucleophilic Substitution: The fluorine atom on the benzimidazole ring can act as a leaving group in nucleophilic substitution reactions, potentially leading to derivatives with altered biological properties.

3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine has shown potential as an anticancer agent. Benzimidazole derivatives are particularly noted for their ability to inhibit specific targets related to cancer progression, such as Pin1 (peptidyl-prolyl isomerase NIMA-interacting 1). Studies indicate that compounds in this class exhibit cytotoxic effects against various cancer cell lines while maintaining lower toxicity to normal cells .

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Introduction of Fluorine: The fluorine atom can be introduced via electrophilic fluorination methods, using reagents such as N-fluorobenzenesulfonimide.
  • Acylation with Naphthalene Derivative: The final step usually involves acylating D-alanine with the naphthalen-2-ylcarbonyl moiety, which can be achieved through standard peptide coupling techniques.

This compound has potential applications in medicinal chemistry, particularly in the development of novel anticancer therapies. Its unique structure allows it to interact selectively with biological targets, making it a candidate for further research in drug development aimed at treating various cancers .

Interaction studies using molecular docking and biological assays have demonstrated that 3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine effectively binds to specific protein targets involved in cancer pathways. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities.
  • Cell Viability Assays: To evaluate cytotoxic effects on cancer vs. normal cell lines.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine, including:

Compound NameStructure HighlightsUnique Features
6-Fluoro-benzimidazoleContains a similar benzimidazole coreLacks the naphthalene carbonyl group
Naphthalene-dicarboxylic acidShares naphthalene structureDoes not contain the benzimidazole moiety
5-Fluoro-indole derivativesContains a fluorinated heterocycleDifferent core structure compared to benzimidazole

The uniqueness of 3-(6-Fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine lies in its combination of both the benzimidazole and naphthalene structures, which may enhance its binding affinity and specificity towards certain biological targets compared to other compounds lacking these features .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

377.11756954 g/mol

Monoisotopic Mass

377.11756954 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-(6-fluoro-1H-benzimidazol-2-yl)-N-(naphthalen-2-ylcarbonyl)-D-alanine

Dates

Modify: 2024-04-14

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